

Crystal Structure Analysis of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic Acid

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Compound of Interest

Compound Name: 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid

CAS No.: 1053116-94-1

Cat. No.: B1419846

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Content Type: Technical Guide / Methodological Whitepaper Audience: Structural Chemists, Pharmaceutical Researchers, and Crystallographers

Executive Summary

This guide outlines the comprehensive structural characterization of **2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid**, a substituted benzoic acid derivative featuring a flexible ether linkage and a halogenated aromatic ring. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and PPAR agonists, the solid-state behavior of this molecule is governed by a competition between strong hydrogen bonding (carboxylic acid dimerization) and weak dispersive forces introduced by the ortho-chlorine substituent.

This document serves as a protocol for the synthesis, crystallization, X-ray diffraction (XRD) data collection, and supramolecular analysis of this specific molecular architecture.

Synthesis and Crystallization Protocol

Chemical Context and Synthesis

The target molecule is synthesized via a Williamson ether synthesis, coupling 2-hydroxy-5-methylbenzoic acid with 2-chlorobenzyl chloride in the presence of a base (

or

). The presence of the ortho-chlorine atom introduces significant steric bulk near the ether linkage, influencing the torsional flexibility of the

bridge.

Crystal Growth Strategy

Obtaining diffraction-quality single crystals for flexible ether derivatives requires controlling the nucleation rate to prevent oiling out.

Method	Solvent System	Conditions	Outcome Target
Slow Evaporation	Ethanol / Acetone (1:1)	Room Temp ()	Prismatic blocks (Thermodynamic form)
Vapor Diffusion	THF (solvent) / Hexane (antisolvent)	Closed chamber, 48h	Kinetic polymorphs or solvates
Recrystallization	Acetonitrile	Hot saturation Slow cool	High-purity needles (exclude if twinning occurs)

“

Critical Control Point: The carboxylic acid group creates a strong tendency for rapid precipitation. Use dilute solutions (approx. 10-15 mg/mL) for slow evaporation to ensure well-ordered lattice formation.

Experimental Workflow: From Powder to Structure[1]

The following workflow details the critical path for structural determination, ensuring data integrity and correct space group assignment.



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Figure 1: End-to-end workflow for the structural determination of chlorophenyl-methoxy-benzoic acid derivatives.

Data Acquisition Parameters

For this chlorinated compound, the choice of radiation source and collection strategy is pivotal to minimize absorption effects while maximizing resolution.

- Radiation Source: Molybdenum (,) is preferred over Copper (). The Chlorine atom () has a mass attenuation coefficient that can cause absorption errors with softer Cu radiation.
- Temperature: Collect at 100 K (Cryogenic stream). Cooling reduces thermal motion (atomic displacement parameters), essential for resolving the position of the methylene hydrogens and the methyl group rotation.
- Resolution: Data should be collected to a minimum resolution of (for Mo) to ensure accurate bond lengths for the carboxylic acid unit.

Structural Analysis & Supramolecular Architecture Molecular Conformation

The molecule consists of two planar aromatic systems linked by a flexible bridge.

- Torsion Angles: The key torsion angle

determines the overall "L-shape" or "extended" geometry. Due to the steric hindrance of the ortho-chlorine, the chlorophenyl ring typically twists out of the plane of the ether linkage by

.

- Planarity: The benzoic acid moiety (ring + carboxyl group) is expected to be planar, stabilized by an intramolecular hydrogen bond if the ether oxygen acts as a weak acceptor, though this is sterically less favorable than intermolecular dimerization.

The Primary Interaction: Carboxylic Acid Dimers

As with most benzoic acid derivatives, the dominant supramolecular synthon is the centrosymmetric carboxylic acid dimer.^[1]

- Graph Set Notation:
- Mechanism: Two molecules interact via reciprocal

hydrogen bonds.

- Geometry:

distances are typically

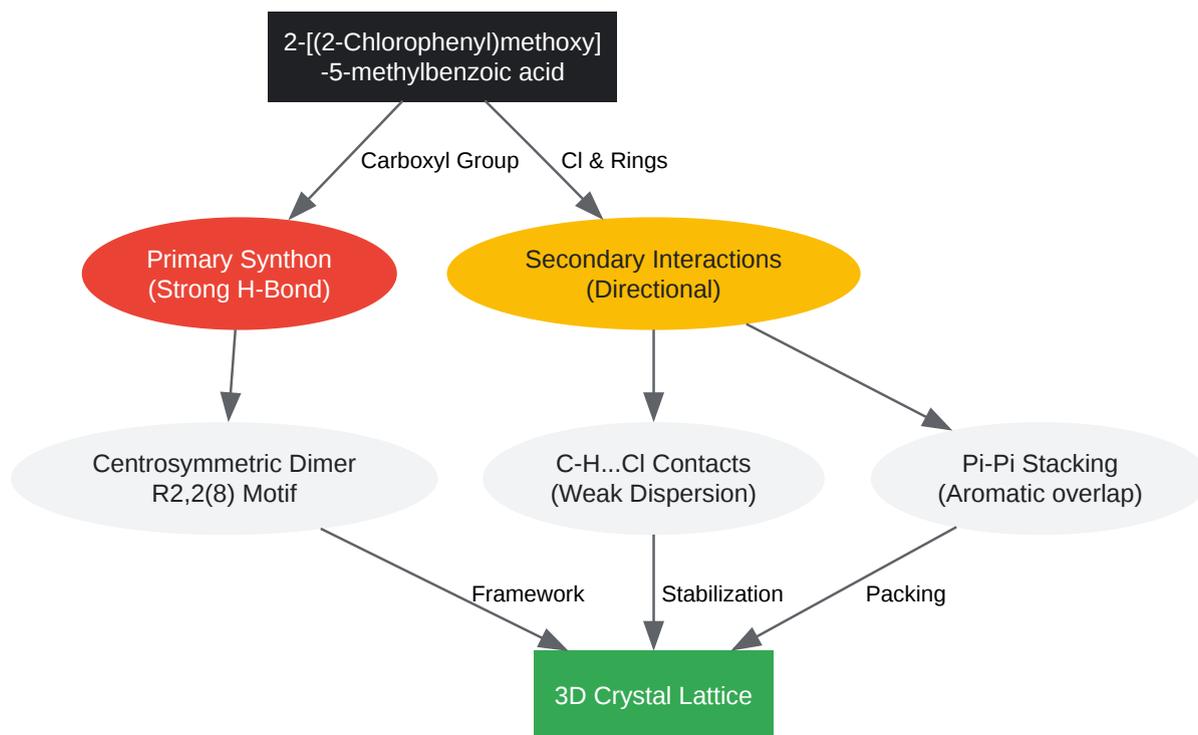
, representing strong, electrostatic hydrogen bonds.

Secondary Interactions: The Role of Chlorine

The 2-chlorophenyl group is not merely a bystander; it directs the secondary packing architecture.

- Halogen Bonding / Weak Contacts: The Chlorine atom often acts as a weak acceptor for hydrogen bonds () or participates in type II halogen contacts, depending on the packing density.

- Stacking: The electron-deficient chlorophenyl ring may stack with the electron-rich methyl-substituted ring of an adjacent dimer, forming "staircase" packing motifs.



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Figure 2: Hierarchy of supramolecular interactions governing the crystal packing.

Advanced Validation: Hirshfeld Surface Analysis

To rigorously quantify the contribution of the Chlorine atom and the ether linkage to the crystal stability, Hirshfeld Surface Analysis (using CrystalExplorer) is the standard validation method.

- Surface: Map the normalized contact distance.[2] The carboxylic acid dimer will appear as two large, bright red spots (indicating contacts shorter than van der Waals radii).
- Fingerprint Plots:
 - H...H Contacts: usually comprise 40-50% of the surface (dispersive forces).
 - O...H Contacts: distinct "spikes" at the bottom left, representing the strong H-bonds.

- Cl...H Contacts: Look for "wings" or asymmetric features in the plot, quantifying the halogen's role in lattice cohesion.

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